1,5-Bis(benzyloxy)pentane
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Overview
Description
1,5-Bis(benzyloxy)pentane is an organic compound with the molecular formula C19H24O2 and a molecular weight of 284.4 g/mol . It is characterized by the presence of two benzyloxy groups attached to a pentane backbone. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(benzyloxy)pentane can be synthesized through a multi-step process involving the reaction of 1,5-pentanediol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(benzyloxy)pentane undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,5-pentanediol and benzyl alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 1,5-Pentanediol and benzyl alcohol.
Substitution: Various substituted pentane derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(benzyloxy)pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving benzyloxy groups.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Bis(benzyloxy)pentane involves its interaction with various molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dibenzyloxy-3-pentanol
- 1,5-Dibenzyloxy-2-pentanol
- 1,5-Dibenzyloxy-4-pentanol
Uniqueness
1,5-Bis(benzyloxy)pentane is unique due to its specific structural arrangement, which provides distinct reactivity and binding properties compared to other similar compounds. Its symmetrical structure and the presence of two benzyloxy groups make it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
5-phenylmethoxypentoxymethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-4-10-18(11-5-1)16-20-14-8-3-9-15-21-17-19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFRUDFJELRDSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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